4-Fluorophenyl Substitution: Lipophilicity & Electronic Effects
The introduction of a fluorine atom at the para position of the phenyl ring significantly modulates both the lipophilicity and electronic properties of the scaffold compared to the non-fluorinated parent compound, methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9). This modification is a classic strategy in medicinal chemistry to enhance metabolic stability and membrane permeability [1].
| Evidence Dimension | Calculated Molecular LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | cLogP = 2.45 (estimated) |
| Comparator Or Baseline | Methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9): cLogP = 2.08 (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.37 |
| Conditions | In silico calculation (e.g., using ChemDraw or similar software) based on molecular structure . |
Why This Matters
The 4-fluorophenyl group imparts a quantifiable increase in lipophilicity compared to the unsubstituted phenyl analog, which is a crucial parameter for optimizing drug-like properties, oral bioavailability, and blood-brain barrier penetration in early-stage drug discovery programs.
- [1] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
